N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide
Description
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide is a propanamide derivative featuring a 2-chloro-substituted phenyl ring with a 4-methylpiperazine carbonyl moiety at the 5-position. The presence of the piperazine ring enhances solubility and bioavailability, while the chloro group may influence electronic properties and binding interactions .
Properties
Molecular Formula |
C15H20ClN3O2 |
|---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
N-[2-chloro-5-(4-methylpiperazine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C15H20ClN3O2/c1-3-14(20)17-13-10-11(4-5-12(13)16)15(21)19-8-6-18(2)7-9-19/h4-5,10H,3,6-9H2,1-2H3,(H,17,20) |
InChI Key |
HGUQGLUFYKDJKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Pathway
A possible synthesis pathway for N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide involves the following steps:
Preparation of 2-Chloro-5-Carboxybenzoyl Chloride :
- Start with 2-chloro-5-carboxybenzoic acid, which can be converted into its acid chloride form using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reaction with 4-Methylpiperazine :
- React the acid chloride with 4-methylpiperazine in the presence of a base like triethylamine (Et₃N) to form the amide bond. This step introduces the 4-methylpiperazin-1-yl carbonyl group.
Formation of Propanamide Moiety :
- The next step involves the reaction of the resulting compound with propanamine (or its derivatives) to introduce the propanamide group. This can be achieved through a condensation reaction using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Analysis of the Synthesis Steps
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 2-Chloro-5-carboxybenzoic acid, SOCl₂ | Reflux, 2-3 hours | 2-Chloro-5-carboxybenzoyl chloride |
| 2 | 2-Chloro-5-carboxybenzoyl chloride, 4-Methylpiperazine, Et₃N | Room temperature, 2-4 hours | N-{2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]benzoyl} intermediate |
| 3 | Intermediate from Step 2, Propanamine, DCC or EDC | Room temperature, 4-6 hours | This compound |
Research Discoveries and Challenges
- Challenges : The synthesis of complex organic molecules like This compound often involves challenges such as low yields, side reactions, and purification difficulties.
- Discoveries : Recent advances in organic synthesis, such as the use of green chemistry principles and novel catalysts, can improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimido-Oxazin Cores ()
Compounds 16c , 16d , and 16e share the 4-methylpiperazine moiety and propanamide-like structures but differ in their heterocyclic cores (pyrimido[4,5-d][1,3]oxazin) and substituents:
- 16c : Features a propyl group on the pyrimido-oxazin core, achieving 99.34% HPLC purity (retention time: 9.37 min).
- 16d : Substitutes the propyl group with isopropyl , resulting in lower purity (97.05% ) and longer retention time (11.98 min), indicating increased lipophilicity .
- 16e : Lacks alkyl substituents on the core, leading to reduced purity (95.07% ) and intermediate retention (10.60 min) .
Key Insight : The alkyl chain length and branching on the heterocyclic core significantly impact purity and chromatographic behavior, suggesting that steric effects influence synthetic efficiency.
Sulfonamide and Propanamide Hybrids ()
Compound 30a (N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide) shares the propanamide backbone but replaces the 4-methylpiperazine group with a tert-butyl sulfonamide and introduces a 4-hydroxyphenyl moiety. This structural variation likely enhances hydrogen-bonding capacity and alters metabolic stability compared to the target compound .
Piperazine/Acetamide Derivatives ()
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazinyl)acetamide replaces the 4-methylpiperazine carbonyl with a 4-phenylpiperazinyl acetamide group and substitutes the chloro group with a trifluoromethyl moiety.
Morpholine Sulfonyl Propanamide ()
N-[2-hydroxy-5-(morpholine-4-sulfonyl)phenyl]-3-{5-[(1S,2R)-2-methylcyclopropyl]furan-2-yl}propanamide features a morpholine sulfonyl group and a furan-cyclopropyl substituent.
HPLC Purity and Retention Trends
Analysis : Longer alkyl chains (e.g., isopropyl in 16d ) correlate with lower purity and longer retention times, likely due to increased steric hindrance during synthesis .
Biological Activity
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Structure:
- Chemical Formula: C14H19ClN2O
- Molecular Weight: 284.77 g/mol
- LogP (Octanol-Water Partition Coefficient): 4.5, indicating lipophilicity which is critical for cellular uptake.
| Property | Value |
|---|---|
| Molecular Weight | 284.77 g/mol |
| XLogP | 4.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
This compound has been investigated for its role as a Janus kinase (JAK) inhibitor , which is essential in modulating immune responses and inflammation. JAK inhibitors are particularly relevant in treating autoimmune diseases and certain cancers.
Therapeutic Applications
- Anti-inflammatory Activity:
- The compound has shown promise in reducing inflammatory responses in various models, suggesting potential applications in treating conditions like rheumatoid arthritis and psoriasis.
- Anticancer Activity:
- Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values indicating effective inhibition of cell growth.
Table 2: Anticancer Activity Data
Study on Anti-inflammatory Effects
In a study published by Bouabdallah et al., the compound was evaluated for its anti-inflammatory properties using an in vitro model of inflammation. The results demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases.
Study on Anticancer Efficacy
Research conducted by Wei et al. evaluated the compound's cytotoxicity against various cancer cell lines. The study reported that this compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selectivity and potential for development as an anticancer drug.
Q & A
Q. What are the optimal synthetic routes for preparing N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves coupling a chlorophenyl-propanamide precursor with a 4-methylpiperazine carbonyl derivative. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.
- Purification : Employ normal-phase chromatography (e.g., gradient elution from 100% dichloromethane to 10% methanol in ethyl acetate) followed by amine-phase chromatography to resolve impurities .
- Yield optimization : Adjust stoichiometry of piperazine derivatives and monitor reaction progress via TLC.
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : NMR (400 MHz, CDCl) is critical for confirming aromatic protons (δ 7.0–8.5 ppm) and piperazine methyl groups (δ 2.4–3.1 ppm). Compare integration ratios to theoretical values .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Use C18 columns and acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., JAK3) or bacterial FabI using fluorescence-based ADP-Glo™ or NADH depletion assays .
- Antimicrobial activity : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative strains via broth microdilution .
- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells to establish IC values .
Advanced Research Questions
Q. How does the piperazine moiety influence the compound’s pharmacokinetic and pharmacodynamic properties?
Methodological Answer:
- SAR Studies : Synthesize analogs with substituted piperazines (e.g., 2,3-dichlorophenyl or naphthyl groups) and compare logP, solubility, and target binding .
- Bioisosteric replacements : Replace piperazine with morpholine or thiomorpholine to assess effects on metabolic stability (e.g., CYP450 inhibition assays) .
- Computational modeling : Perform molecular docking to evaluate piperazine interactions with ATP-binding pockets (e.g., JAK3) using AutoDock Vina .
Q. What computational methods can predict binding affinities and selectivity for this compound?
Methodological Answer:
- QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic properties (e.g., Hammett constants) with antibacterial activity .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS) to identify critical hydrogen bonds (e.g., with FabI active sites) .
- Pharmacophore mapping : Generate 3D pharmacophores (e.g., hydrophobic, hydrogen-bond donor/acceptor features) to guide lead optimization .
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Orthogonal assays : Validate antimicrobial activity using both MIC (broth dilution) and disk diffusion methods .
- Batch variability analysis : Characterize compound purity (HPLC) and confirm salt forms (XRPD) to rule out formulation differences .
- Replication : Collaborate with independent labs to reproduce key findings under standardized protocols (e.g., CLSI guidelines) .
Q. What strategies improve the compound’s aqueous solubility for in vivo studies?
Methodological Answer:
Q. How can target engagement be validated in complex biological systems?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., JAK3) in lysates after compound treatment .
- SPR Biosensing : Measure real-time binding kinetics (ka/kd) using immobilized recombinant proteins .
- Genetic knockdown : Use siRNA or CRISPR-Cas9 to confirm phenotype rescue in target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
